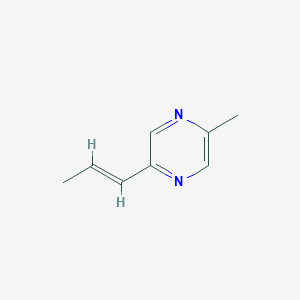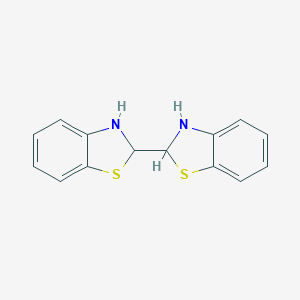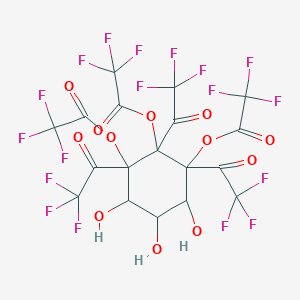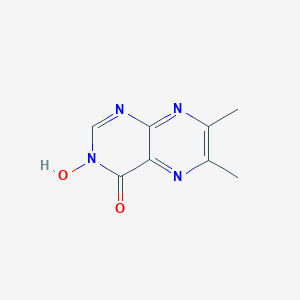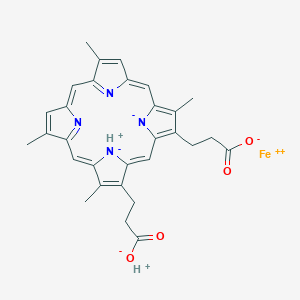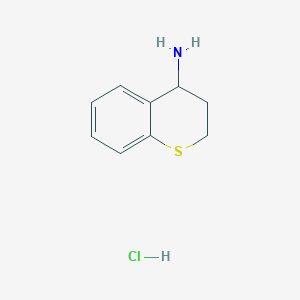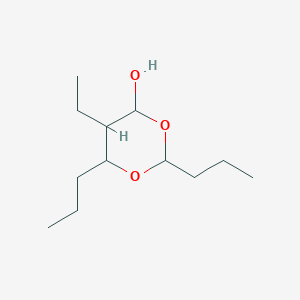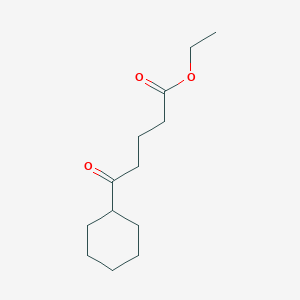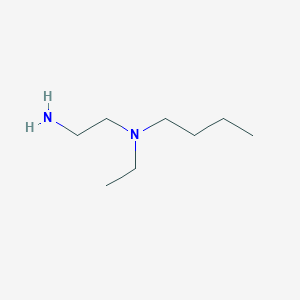
Isopropyl crotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl crotonate, also known as Crotonic Acid Isopropyl Ester, (E)-2-Butenoic Acid Isopropyl Ester, and Isopropyl But-2-Enoate , is a chemical compound used in various applications.
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it has been incorporated into copolymers with β-substituted acrylates .Molecular Structure Analysis
The molecular structure of this compound consists of 9 heavy atoms . It contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it has been used in the group-transfer polymerization of various crotonates .Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 128.17 . Its physical state at 20 degrees Celsius is liquid . It has a specific gravity of 0.89 and a refractive index of 1.42 .Aplicaciones Científicas De Investigación
Chemical Synthesis
Isopropyl crotonate has been employed in various chemical synthesis processes. For instance, it is used in the fragmentation-recombination Nazarov cyclization process, which involves the formation of 3,4-dimethylcyclopent-2-enone using polyphosphoric acid catalysts and other reagents (Schwartz & White, 2006). Additionally, this compound is a key component in the asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters, catalyzed by rhodium(I) complexes, to produce beta-aryl esters with high yields and enantioselectivity (Sakuma et al., 2000).
Polymer Science
In the field of polymer science, this compound is utilized in the polymerization of renewable methyl crotonate to create high-molecular-weight polymers. This process employs Lewis pairs consisting of N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO) Lewis bases and group 13 Lewis acids (McGraw & Chen, 2018). Moreover, copolymers incorporating β-substituted acrylates like this compound are synthesized via group-transfer polymerization using silicon-based Lewis acid catalysts, offering wide-ranging applications due to their varied thermal stabilities (Imada et al., 2021).
Environmental Applications
This compound is also significant in environmental applications, particularly in adsorption processes. For example, crosslinked poly(4-vinylpyridine/crotonic acid) and its N-oxide derivative have shown effectiveness in the adsorptive removal of cationic methylene blue dye from aqueous solutions (Coşkun, 2011).
Catalysis
In catalysis, this compound plays a role in the selective catalytic oxidative-dehydrogenation of carboxylic acids to produce unsaturated acids like acrylate and crotonate. This process occurs on Au/TiO2 catalysts, illustrating the potential of this compound in facilitating critical catalytic reactions (McEntee et al., 2014).
Biomedical Applications
In biomedical fields, this compound derivatives, such as N-isopropyl acrylamide, are used to create environmentally sensitive hydrogels. These hydrogels are responsive to various stimuli like temperature, pH, and ionic strength, making them suitable for bioengineering applications like cell detachment and drug delivery systems (Cooperstein & Canavan, 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
18060-77-0 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
propan-2-yl but-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3 |
Clave InChI |
AABBHSMFGKYLKE-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OC(C)C |
SMILES canónico |
CC=CC(=O)OC(C)C |
Otros números CAS |
18060-77-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



